N,N-Dimethylbenzo[b]thiophen-4-amine
Description
Significance of Benzo[b]thiophene Scaffolds in Heterocyclic Chemistry
The benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in the field of heterocyclic chemistry, particularly in medicinal chemistry. ijpsjournal.comnih.goveurekaselect.com This structural motif is considered a "privileged structure" in drug discovery because its derivatives exhibit a vast array of pharmacological activities. nih.gov The versatility of the benzo[b]thiophene core allows it to interact with various biological targets like enzymes and receptors, leading to a wide spectrum of therapeutic effects. ijpsjournal.com
The significance of benzo[b]thiophene derivatives is underscored by their presence in several clinically approved drugs, such as the osteoporosis treatment Raloxifene and the anti-asthmatic drug Zileuton. ktu.edu The inherent biological activity of the scaffold has driven extensive research into synthesizing new derivatives and studying their structure-activity relationships (SAR) to develop more potent and less toxic therapeutic agents. nih.gov
Key Biological Activities of Benzo[b]thiophene Derivatives:
Anticancer: Certain derivatives have been shown to inhibit tubulin polymerization and cell proliferation. ktu.edu
Anti-inflammatory: This is a well-documented property of many benzo[b]thiophene compounds. ijpsjournal.comnih.goveurekaselect.com
Antimicrobial: The scaffold is effective against various bacterial and fungal strains. ijpsjournal.comnih.govmdpi.com
Anticonvulsant: Some derivatives have shown potential in managing seizures. ijpsjournal.comnih.gov
Antioxidant: The heterocyclic system can participate in redox reactions, conferring antioxidant properties. ijpsjournal.comnih.gov
Antidiabetic: Research has indicated the potential for some derivatives in managing diabetes. ijpsjournal.comnih.gov
Beyond pharmaceuticals, the fluorescent properties of some benzo[b]thiophene compounds have led to their use in materials science, such as in the development of solar cells and thin-film devices. ktu.edu
Chemical Relevance of N,N-Dimethylamino Functionalization in Organic Molecules
The N,N-dimethylamino group [-N(CH₃)₂] is a common and influential functional group in organic chemistry. Its incorporation into a molecule can significantly alter its electronic properties, basicity, and reactivity. The nitrogen atom's lone pair of electrons can participate in resonance, acting as a strong electron-donating group. This electronic effect is crucial in modulating the reactivity of aromatic rings and other conjugated systems to which it is attached.
One of the key roles of the N,N-dimethylamino group is its use as a building block in the synthesis of more complex molecules, including a variety of dyes and pharmaceutical agents. researchgate.net For instance, the compound (E)-N'-(4-(Dimethylamino)benzylidene)benzo[b]thiophene-2-carbohydrazide has been synthesized and evaluated for its biological activities. nih.gov
Furthermore, the N,N-dimethylamino moiety is a well-known fluorophore. Its presence is characteristic of a family of dyes that exhibit "switch-like" emission properties, where the fluorescence quantum yield is highly sensitive to the local solvent environment. acs.orgnih.govresearchgate.net This solvatochromic behavior makes these compounds valuable as molecular probes for studying dynamic biological processes, such as protein-protein interactions. acs.orgresearchgate.net The chemical stability and unique photophysical properties conferred by this group make it a functionalization of great interest in both medicinal chemistry and materials science. nih.gov
Overview of Current Research Trajectories and Potential for N,N-Dimethylbenzo[b]thiophen-4-amine
While the parent benzo[b]thiophene scaffold is extensively studied, dedicated research specifically on this compound is still in its nascent stages. Much of the current understanding of this molecule is extrapolated from the known properties of its constituent parts. The combination of the biologically active benzo[b]thiophene core with the electronically active N,N-dimethylamino group suggests several potential research avenues.
Potential Research Areas:
Medicinal Chemistry: Given the broad pharmacological profile of benzothiophenes, this compound and its derivatives are logical candidates for screening against various diseases, including cancer, inflammation, and microbial infections. ijpsjournal.comnih.gov The dimethylamino group could modulate the scaffold's interaction with biological targets, potentially leading to enhanced potency or novel activity.
Molecular Probes: The N,N-dimethylamino group is known to impart solvatochromic and fluorescent properties. acs.orgnih.gov Therefore, this compound could be investigated as a novel fluorophore. Its fluorescence may be sensitive to the local environment's polarity and viscosity, making it a potential tool for studying biological membranes or protein dynamics. researchgate.net
Organic Synthesis: The compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The amino group provides a reactive site for further functionalization, allowing for the construction of diverse molecular architectures.
Although specific studies on this compound are not widely published, related structures have been synthesized. For example, the synthesis of various aminated dibenzo[b,d]thiophenes has been achieved via copper-catalyzed reactions, demonstrating synthetic pathways that could potentially be adapted for this compound. nih.gov As synthetic methodologies advance, it is anticipated that this compound and its derivatives will become more accessible for comprehensive investigation, unlocking their full potential in various fields of chemical research.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁NS |
| Molecular Weight | 177.27 g/mol |
| Canonical SMILES | CN(C)C1=CC=C2C(=C1)SC=C2 |
| CAS Number | 2642-53-7 |
Table 2: Pharmacological Profile of the Benzo[b]thiophene Scaffold
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth and proliferation. | nih.govktu.edu |
| Anti-inflammatory | Reduction of inflammation. | ijpsjournal.comnih.goveurekaselect.comktu.edu |
| Antimicrobial | Activity against bacteria and fungi. | ijpsjournal.comnih.govktu.edu |
| Anticonvulsant | Potential to prevent or reduce the severity of seizures. | ijpsjournal.comnih.gov |
| Antioxidant | Ability to neutralize harmful free radicals. | ijpsjournal.comnih.govktu.edu |
| Neuroprotective | Potential to protect nerve cells against damage. | ijpsjournal.com |
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
N,N-dimethyl-1-benzothiophen-4-amine |
InChI |
InChI=1S/C10H11NS/c1-11(2)9-4-3-5-10-8(9)6-7-12-10/h3-7H,1-2H3 |
InChI Key |
DRBJZRYXDZDBCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethylbenzo B Thiophen 4 Amine and Its Structural Analogues
Direct Synthesis Strategies for the N,N-Dimethylbenzo[b]thiophen-4-amine Core
The direct synthesis of the this compound core is typically a multi-step process that first establishes the bicyclic benzo[b]thiophene framework, followed by the introduction and modification of the amino group at the C4-position.
Cyclization Reactions for Benzo[b]thiophene Ring Formation
The construction of the benzo[b]thiophene ring system is the foundational step in synthesizing the target compound. Various cyclization strategies have been developed, with electrophilic cyclization of o-alkynyl thioanisoles being a prominent and versatile method. organic-chemistry.orgnih.gov This approach involves the reaction of an alkyne with an electrophilic species, which triggers an intramolecular cyclization to form the thiophene (B33073) ring fused to the benzene (B151609) ring.
Key methods for benzo[b]thiophene ring formation include:
Electrophilic Cyclization : This is a powerful tool for creating carbo- and heterocyclic structures. researchgate.net The reaction of o-alkynyl thioanisoles with electrophiles like iodine (I₂), bromine (Br₂), N-Bromosuccinimide (NBS), or a stable dimethyl(thiodimethyl)sulfonium salt leads to the formation of 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgnih.gov These reactions are efficient, clean, proceed under mild conditions, and tolerate a wide array of functional groups. researchgate.net The resulting halogenated benzo[b]thiophenes are particularly useful as they can be further functionalized using palladium-catalyzed reactions. researchgate.net
Metal-Mediated Annulation : Palladium and copper catalysts are frequently used to mediate the annulation of precursors like 2-halo alkynyl benzenes to form the benzo[b]thiophene core. nih.gov
Photocatalytic Radical Annulation : This modern approach utilizes light to generate radicals that initiate the cyclization cascade, offering a green alternative to traditional methods. nih.gov
Iodine-Catalyzed Cascade Reactions : Under metal- and solvent-free conditions, iodine can catalyze cascade reactions between substituted thiophenols and alkynes to yield benzo[b]thiophene derivatives. nih.gov
| Method | Precursor | Reagent/Catalyst | Key Features | Reference |
| Electrophilic Iodocyclization | o-(1-Alkynyl)thioanisole | I₂ in CH₂Cl₂ | Excellent yields, mild conditions, forms 3-iodobenzo[b]thiophenes. | nih.gov |
| Electrophilic Cyclization | o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | High yields, introduces a thiomethyl group at C3. | organic-chemistry.org |
| Palladium-Catalyzed Domino Reaction | Aryl halides, thiourea, alkynes | [Pd₂dba₃], Triphos ligand, Cs₂CO₃ | One-pot synthesis via C-S coupling and cyclization. | organic-chemistry.org |
| Aryne Reaction | o-Silylaryl triflates, alkynyl sulfides | CsF, 18-crown-6 | One-step, intermolecular synthesis of 3-substituted benzo[b]thiophenes. | rsc.org |
Amination and N-Alkylation Approaches for N,N-Dimethyl Group Introduction
Once the benzo[b]thiophene core is synthesized, the next crucial step is the introduction of the N,N-dimethylamino group at the C4 position. This is typically achieved through a two-step sequence: initial amination to install a primary amino group, followed by N-alkylation.
Amination: A direct method to introduce the amino group is through the amination of a pre-functionalized benzo[b]thiophene, such as 4-bromobenzo[b]thiophene (B1340190). Copper-catalyzed Ullmann-type reactions are particularly effective for this transformation. For instance, the reaction of 4-bromobenzo[b]thiophene with aqueous ammonia (B1221849) in the presence of a copper(I) oxide (Cu₂O) catalyst in N-Methyl-2-pyrrolidone (NMP) at 110 °C yields Benzo[b]thiophen-4-amine in high yield. nih.gov
N-Alkylation: The primary amine, Benzo[b]thiophen-4-amine, can then be converted to the tertiary N,N-dimethylamine. Reductive amination using formaldehyde (B43269) is a common and efficient method for N-dimethylation. nih.govchemrxiv.org This reaction typically involves a reducing agent and proceeds through the formation of an imine or enamine intermediate. Heterogeneous catalysts, such as ruthenium on carbon (Ru/C), have been shown to be highly effective for this transformation, offering advantages like operational simplicity and catalyst recyclability. nih.gov This method is applicable to a wide range of aromatic and aliphatic amines. chemrxiv.org
| Step | Substrate | Reagents/Catalyst | Product | Yield | Reference |
| Amination | 4-Bromobenzo[b]thiophene | Cu₂O (20 mol%), NH₄OH, NMP, 110 °C | Benzo[b]thiophen-4-amine | 91% | nih.gov |
| N,N-Dimethylation | Aromatic Primary Amine | Formaldehyde, Ru/C, H₂, Methanol, 70 °C | N,N-Dimethylated Aromatic Amine | Good to Excellent | chemrxiv.org |
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like benzo[b]thiophenes. While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for related structures highlight the potential of this approach. For example, functionalized thiophenes can be prepared using the Gewald methodology, which involves the reaction of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. Adapting such a strategy could potentially allow for the construction of a suitably substituted aminobenzo[b]thiophene precursor in a single step, which could then be alkylated as described previously.
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Metal-catalyzed cross-coupling reactions are the cornerstone for introducing a wide variety of substituents onto the benzo[b]thiophene scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig C-N Coupling, C-H Arylation)
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of diverse substituted benzo[b]thiophene analogues.
Buchwald-Hartwig C-N Coupling: This reaction is a cornerstone for synthesizing aryl amines from aryl halides or triflates. wikipedia.org It can be used to introduce a wide range of primary and secondary amines at a halogenated position on the benzo[b]thiophene ring. wikipedia.orgresearchgate.net For example, 4-bromobenzo[b]thiophene can be coupled with various amines using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BippyPhos) to generate a library of 4-amino-substituted analogues. researchgate.netnih.gov These can then be N-methylated if desired. The reaction conditions are generally mild and tolerate numerous functional groups. researchgate.net
C-H Arylation: Direct C-H arylation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. A palladium catalyst can mediate the coupling of a C-H bond on the benzo[b]thiophene ring with an aryl halide. This allows for the introduction of aryl or heteroaryl substituents at various positions, expanding the diversity of accessible analogues.
| Reaction Type | Substrates | Catalyst System | Product Type | Key Features | Reference |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides, Amines | Palladium source (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., Xantphos) | Aryl Amines | Broad scope for both coupling partners. | wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | 3-Iodobenzo[b]thiophenes, Terminal Alkynes | Pd(PPh₃)₄, CuI | 3-Alkynylbenzo[b]thiophenes | Diversification at the C3 position. | researchgate.net |
| Stille Coupling | 3-Iodobenzo[b]thiophenes, Organostannanes | Pd(PPh₃)₄ | 3-Aryl/Heteroarylbenzo[b]thiophenes | Forms C-C bonds with various groups. | researchgate.net |
Copper-Mediated Thiolation and Annulation Strategies
Copper-catalyzed reactions provide a cost-effective and powerful alternative to palladium-based methods for the synthesis of sulfur-containing heterocycles.
Thiolation and Annulation: These strategies often involve a one-pot process where a C-S bond is formed, followed by an intramolecular cyclization (annulation) to build the benzo[b]thiophene ring. For example, 2-bromo alkynylbenzenes can react with a sulfur source like sodium sulfide (B99878) in the presence of a copper(I) iodide (CuI) catalyst to yield various 2-substituted benzo[b]thiophenes. acs.org Similarly, an efficient approach has been developed using thiocarboxylic acids as the sulfur source to react with precursors like (2-iodobenzyl)triphenylphosphonium bromide, proceeding via a sequential Ullmann-type C-S coupling and subsequent Wittig reaction to form the benzo[b]thiophene ring. acs.org These methods allow for the construction of already substituted benzo[b]thiophene cores, which can then undergo amination and alkylation at the C4 position to yield the desired substituted analogues.
Radical-Promoted Heterocyclodehydration Methods
A notable strategy for the synthesis of substituted benzo[b]thiophenes involves a radical-promoted substitutive heterocyclodehydration process. This method utilizes readily available 1-(2-mercaptophenyl)-2-yn-1-ols as starting materials. nih.govacs.org The reaction proceeds by treating these precursors in an alcoholic medium at elevated temperatures (80-100 °C) in the presence of a radical initiator, most commonly azobisisobutyronitrile (AIBN). nih.govacs.org This approach selectively yields 2-alkoxymethylbenzothiophenes in fair to excellent yields, ranging from 49% to 98%. nih.govacs.orgresearchgate.net
The versatility of this method is demonstrated by its tolerance for various substituents on the triple bond of the starting material and the use of different alcoholic media, which become incorporated into the final product structure. nih.gov
Table 1: Synthesis of 2-Alkoxymethylbenzothiophenes via Radical-Promoted Heterocyclodehydration
| Starting Material (Substituent on Alkyne) | Alcoholic Medium | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Butyl | Methanol | 2-(1-Methoxypentyl)benzothiophene | 49 | acs.org |
| Phenyl | Methanol | 2-(Methoxy(phenyl)methyl)benzothiophene | 98 | nih.gov |
| Butyl | Ethanol | 2-(1-Ethoxypentyl)benzothiophene | 65 | nih.gov |
| Phenyl | Ethanol | 2-(Ethoxy(phenyl)methyl)benzothiophene | 95 | nih.gov |
Regioselective Functionalization Studies of the Benzo[b]thiophene System
The functionalization of the pre-formed benzo[b]thiophene core is crucial for creating structural diversity. Regioselectivity, the ability to target a specific position on the ring system, is a key challenge addressed by methods such as directed ortho-metalation and C-H activation.
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho-position. wikipedia.orguwindsor.ca
Table 2: Examples of Directed Ortho-Metalation on Benzo[b]thiophene Derivatives
| Substrate | Directing Group (DMG) | Position of Metalation | Reagent | Resulting Functionality | Reference |
|---|---|---|---|---|---|
| N,N-diethyl O-3-halophenylcarbamate | O-Carbamate | C2 (ortho to DMG) | s-BuLi | Leads to 3-halo-2-sulfanylphenol derivatives | researchgate.net |
| 4-Methoxybenzo[b]thiophene | Methoxy | C5 (ortho to DMG) | Organolithium | Functionalization at C5 | rsc.org |
| 4-Carbamoyloxybenzo[b]thiophene | Carbamoyloxy | C5 (ortho to DMG) | Organolithium | Functionalization at C5 | rsc.org |
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a highly atom-economical and efficient tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. researchgate.net For benzo[b]thiophenes, these strategies have enabled the introduction of aryl groups and other functionalities with high regioselectivity.
One notable development is the palladium-catalyzed C3-arylation of benzo[b]thiophenes with aryl chlorides. This reaction utilizes a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl, demonstrating complete selectivity for the C3 position, which is typically less reactive. acs.org The process is operationally simple and tolerant of air and moisture. acs.org
Conversely, selective C2-arylation can be achieved under remarkably mild, near-room-temperature conditions. acs.org This transformation is facilitated by a Ag(I)-mediated C-H activation process, which operates in concert with a palladium catalyst. This method exhibits broad functional group tolerance and requires very low catalyst loading. acs.org
Furthermore, palladium-catalyzed intramolecular oxidative C-H functionalization provides a route to multi-substituted benzo[b]thiophenes. nih.gov This strategy involves the cyclization of in-situ generated enethiolate salts, demonstrating the versatility of C-H activation in constructing the benzo[b]thiophene core itself. nih.gov The functionalization of C-H bonds at the β-position (C4 or C6) of thiophenes, which is generally more challenging, can be achieved through a palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.org
Table 3: Regioselective C-H Arylation of Benzo[b]thiophene
| Position | Catalytic System | Key Features | Aryl Source | Reference |
|---|---|---|---|---|
| C3 | Pd/C and CuCl | Complete C3 selectivity; heterogeneous catalyst | Aryl chlorides | acs.org |
| C2 | Pd2dba3·CHCl3 and Ag(I) salt | Near room temperature; Ag(I)-mediated C-H activation | Aryl iodides | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethylbenzo B Thiophen 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For N,N-Dimethylbenzo[b]thiophen-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for its constitution and insights into its electronic environment.
¹H and ¹³C NMR Investigations
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling patterns in the ¹H NMR spectrum reveal the connectivity of neighboring protons.
¹H NMR Spectroscopy: The proton spectrum is characterized by signals in both the aromatic and aliphatic regions. The benzo[b]thiophene core gives rise to a set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The specific substitution pattern, with the dimethylamino group at the C4 position, influences the chemical shifts of the protons on the benzene (B151609) ring. Protons ortho and para to the electron-donating amino group are expected to be shielded and appear at a higher field (lower ppm) compared to those in unsubstituted benzo[b]thiophene. The two protons on the thiophene (B33073) ring (H2 and H3) would also exhibit characteristic chemical shifts. The N,N-dimethyl group is expected to produce a sharp singlet in the aliphatic region (around δ 2.5-3.0 ppm) due to the six equivalent protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the molecule. The benzo[b]thiophene moiety typically shows eight signals in the aromatic region (δ 110-150 ppm). oregonstate.educompoundchem.com The carbon atom directly attached to the nitrogen (C4) is significantly shielded due to the electron-donating nature of the amino group. Conversely, the carbons of the thiophene ring and the benzene ring are influenced by both the fused ring system and the substituent. mdpi.com The two methyl carbons of the dimethylamino group are expected to give a single signal in the aliphatic region (around δ 40-45 ppm). docbrown.info The chemical shifts provide critical information about the electronic distribution within the fused heterocyclic system. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges and data from analogous substituted benzo[b]thiophene compounds.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | ~7.4-7.6 | - |
| H-3 | ~7.2-7.4 | - |
| H-5 | ~7.3-7.5 | - |
| H-6 | ~7.1-7.3 | - |
| H-7 | ~7.6-7.8 | - |
| N(CH₃)₂ | ~2.7-3.0 (singlet, 6H) | - |
| C-2 | - | ~124-126 |
| C-3 | - | ~122-124 |
| C-3a | - | ~138-140 |
| C-4 | - | ~145-150 |
| C-5 | - | ~123-125 |
| C-6 | - | ~120-122 |
| C-7 | - | ~125-127 |
| C-7a | - | ~135-137 |
Advanced 2D NMR Techniques for Connectivity and Spatial Relationships
While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the precise connectivity and spatial relationships between atoms. For this compound, several 2D NMR experiments would be employed for complete structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity of the protons on the benzene and thiophene rings. For instance, correlations would be expected between H-2 and H-3, as well as between adjacent protons on the benzene ring (H-5 with H-6, and H-6 with H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet from the methyl protons would show a cross-peak with the methyl carbon signal.
Solid-State NMR for Complex Structures (e.g., π-dimers of related thiophenes)
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid phase. While solution-state NMR averages out anisotropic interactions, ssNMR can detect these, offering insights into the local environment of nuclei within a crystal lattice. rsc.org
For compounds related to this compound, ssNMR is particularly useful for studying intermolecular interactions, such as π-π stacking, which is common in planar aromatic systems like benzo[b]thiophene. mdpi.com The formation of π-dimers or other aggregates can be investigated by analyzing changes in chemical shifts (polymorphism-induced shifts) and through techniques that measure internuclear distances. rsc.orgfigshare.com High-resolution ¹³C ssNMR, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can resolve distinct signals for molecules in different crystallographic environments, providing information on crystal packing and the presence of multiple conformers in the unit cell. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and offering insights into molecular structure and bonding.
Analysis of Characteristic Functional Group Vibrational Modes
The FTIR and Raman spectra of this compound are dominated by vibrations associated with the aromatic rings and the N,N-dimethylamino group.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzo[b]thiophene ring are expected to appear in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl groups of the dimethylamino moiety will exhibit symmetric and asymmetric C-H stretching modes in the 2950-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic system typically produce a series of sharp bands in the 1620-1450 cm⁻¹ region. These are often strong in both FTIR and Raman spectra.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to appear in the 1360-1250 cm⁻¹ region. This band is often strong in the IR spectrum due to the significant dipole moment change.
Thiophene Ring Vibrations: The benzo[b]thiophene core has characteristic ring breathing and deformation modes. A strong band often attributed to the C-S-C vibration can be found in the lower frequency region (around 800-600 cm⁻¹). researchgate.net
C-H Out-of-Plane Bending: The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range. The specific pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.
Table 2: Predicted Characteristic Vibrational Modes for this compound Frequencies are approximate and based on typical values for the respective functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR / Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium / Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Strong / Strong |
| C-N Stretch | 1360 - 1250 | Strong / Medium |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium / Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong / Weak |
Insights into Intermolecular Interactions and Hydrogen Bonding
As this compound lacks a hydrogen bond donor (like N-H or O-H), it cannot participate in conventional hydrogen bonding. However, vibrational spectroscopy can still offer insights into weaker intermolecular interactions present in the solid state, such as dipole-dipole forces and van der Waals interactions.
Subtle shifts in the frequencies of vibrational modes, particularly those involving the polar C-N bond and the aromatic ring system, can be observed when comparing spectra recorded in the solid phase (e.g., KBr pellet or neat solid for Raman) with those from a dilute solution in a non-polar solvent. Such shifts can indicate the effects of crystal packing and intermolecular electronic coupling. For aromatic amines, changes in the intensity or position of C-H vibrational modes can sometimes suggest weak C-H···π interactions or other forms of molecular association in the condensed phase. While direct evidence of strong interactions is not expected, these subtle spectral changes provide clues about the solid-state arrangement of the molecules. researchgate.netresearchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy is pivotal in elucidating the nature of the frontier molecular orbitals and the influence of the molecular environment on the electronic transitions of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic system. The fusion of the benzene and thiophene rings, along with the electron-donating dimethylamino group, gives rise to distinct absorption bands corresponding to π–π* and n–π* transitions. nih.gov The π–π* transitions, typically of high intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated benzo[b]thiophene core. The n–π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen atom of the dimethylamino group to the antibonding π* orbitals of the aromatic system. nih.govresearchgate.net
The position and intensity of these absorption bands are sensitive to the solvent environment. In various solvents, shifts in the absorption maxima (λmax) can be observed, indicating interactions between the solute and solvent molecules. This solvent-dependent behavior can be used to probe the nature of the electronic transitions. For analogous aromatic amines and thiophene derivatives, a bathochromic (red) shift is often observed with increasing solvent polarity, particularly for transitions with charge-transfer character. nih.govnih.gov
Table 1: Representative UV-Vis Absorption Data for Thiophene-based Chromophores in Different Solvents Note: This table is illustrative, based on data for related compounds, as specific data for this compound is not available.
| Solvent | Polarity Index | Typical λmax for π–π* (nm) | Typical λmax for n–π* (nm) |
|---|---|---|---|
| Hexane | 0.1 | ~380-400 | ~420-430 |
| Dichloromethane | 3.1 | ~390-410 | ~430-440 |
| Acetonitrile | 5.8 | ~395-415 | ~435-445 |
Fluorescence and Luminescent Solvatochromism Studies
This compound is expected to exhibit fluorescence owing to its rigid, conjugated structure. Upon excitation, the molecule transitions to an excited state, and its relaxation to the ground state can occur via the emission of a photon. The study of its fluorescence properties, particularly in solvents of varying polarity, reveals insights into the nature of its excited state.
A significant change in the emission wavelength with solvent polarity, known as solvatochromism, is a key feature of many donor-acceptor molecules. researchgate.net For compounds like this compound, where the dimethylamino group acts as an electron donor and the benzo[b]thiophene moiety as the acceptor, the excited state is likely to have a more pronounced charge-transfer character than the ground state. This leads to a larger dipole moment in the excited state. In polar solvents, this excited state is stabilized more effectively than the ground state, resulting in a bathochromic shift (red shift) of the fluorescence emission. This phenomenon is known as positive solvatochromism. The magnitude of this shift can be correlated with solvent polarity parameters, providing a quantitative measure of the molecule's sensitivity to its environment. nih.govresearchgate.net
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transitions
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass.
The molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. Key fragmentation pathways for aromatic amines and thiophene derivatives include:
α-Cleavage: The predominant fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium cation.
Loss of HCN: A common fragmentation pathway for aromatic amines is the elimination of a neutral hydrogen cyanide (HCN) molecule from the ring system after initial rearrangements. miamioh.edu
Thiophene Ring Fragmentation: The benzothiophene (B83047) ring can undergo fragmentation, often involving the loss of a sulfur-containing radical or neutral species, such as •SH or CS. nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₀H₁₁NS) Note: This table is illustrative and based on general fragmentation patterns.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 177 | [C₁₀H₁₁NS]+• | Molecular Ion (M+•) |
| 162 | [C₉H₈NS]+ | Loss of •CH₃ (α-cleavage) |
| 134 | [C₈H₈N]+ or [C₉H₁₀]+• | Loss of •CSH or Loss of •NS |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the available literature, analysis of related benzo[b]thiophene structures reveals common features. nih.govscispace.com
A crystal structure would confirm the planarity of the fused benzo[b]thiophene ring system. The geometry around the nitrogen atom of the dimethylamino group would likely be trigonal pyramidal. The orientation of the dimethylamino group relative to the aromatic ring is of particular interest, as it influences the degree of electronic conjugation.
Theoretical and Computational Chemistry Studies of N,n Dimethylbenzo B Thiophen 4 Amine
Quantum Chemical Investigations of Electronic Structure
Density Functional Theory (DFT) Calculations of Frontier Molecular Orbitals (HOMO-LUMO)
No published data is available for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO energy gap for N,N-Dimethylbenzo[b]thiophen-4-amine.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
There is no available research detailing the excited states and optical properties, such as absorption wavelengths and oscillator strengths, of this compound derived from TD-DFT calculations.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) analysis, which would identify the electrophilic and nucleophilic sites of this compound, has not been reported in the literature.
Global and Local Reactivity Descriptors
Electrophilicity Index, Nucleophilicity Index, and Chemical Hardness/Softness
Specific values for global reactivity descriptors such as the electrophilicity index, nucleophilicity index, chemical hardness, or chemical softness for this compound are not available in published computational studies.
Fukui Functions for Site Selectivity Prediction
There are no published studies that have calculated the Fukui functions for this compound to predict its site selectivity in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
A theoretical study of this compound would typically begin with a conformational analysis to identify the most stable three-dimensional structures of the molecule. This would involve mapping the potential energy surface by systematically rotating the C-N bond of the dimethylamino group. Quantum chemical calculations would determine the energies of various conformers, identifying global and local minima.
Following this, molecular dynamics (MD) simulations could be employed to understand the dynamic behavior of the molecule over time at different temperatures. These simulations would provide insights into the flexibility of the dimethylamino group, the stability of the identified conformers, and how the molecule might interact with its environment, such as a solvent. This analysis is crucial for understanding how the molecule's shape influences its properties and potential interactions.
Noncovalent Interaction (NCI) Analysis and Electron Delocalization (NBO)
To understand the forces governing the molecule's structure and reactivity, Noncovalent Interaction (NCI) analysis would be performed. This method helps visualize weak interactions, such as van der Waals forces and steric repulsions, within the molecule. For this compound, NCI analysis would reveal any intramolecular hydrogen bonds or steric hindrance between the dimethylamino group and the benzo[b]thiophene ring system.
Natural Bond Orbital (NBO) analysis would complement this by quantifying electron delocalization and charge transfer between different parts of the molecule. This analysis examines the interactions between filled and unfilled orbitals, providing a quantitative measure of hyperconjugation and resonance effects. It would elucidate how the electron-donating dimethylamino group electronically communicates with the aromatic ring system, which is fundamental to its chemical behavior.
Structure-Property Relationship (SPR) Studies based on Computational Parameters
Computational chemistry provides a powerful toolkit for establishing relationships between a molecule's structure and its macroscopic properties.
Optoelectronic Properties and Nonlinear Optical (NLO) Response
Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard methods for predicting optoelectronic properties. For this compound, these calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's electronic excitability and potential use in optoelectronic devices.
Furthermore, the nonlinear optical (NLO) response, such as polarizability and hyperpolarizability, could be calculated. Molecules with significant NLO properties are valuable in materials for telecommunications and optical computing. The presence of the electron-donating amino group and the polarizable aromatic system suggests that this compound might exhibit interesting NLO behavior.
Charge Transfer Characteristics and Intramolecular Interactions
While these computational methodologies are well-established, their specific application to this compound has not been documented in publicly available research. Consequently, a detailed, data-driven article on this specific compound cannot be generated at this time.
Reaction Mechanisms and Chemical Transformations of N,n Dimethylbenzo B Thiophen 4 Amine
Mechanistic Pathways of N,N-Dimethylbenzo[b]thiophen-4-amine Derivatization
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for aromatic compounds, and the benzo[b]thiophene system is no exception. xmu.edu.cn The presence of the powerful activating dimethylamino group at the C4-position significantly influences the regioselectivity and rate of these reactions. This group strongly directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.
In the case of this compound, the positions ortho to the amino group are C3 and C5, and the para position is C7. The C3 position is part of the thiophene (B33073) ring. The dimethylamino group enhances the nucleophilicity of the aromatic system, facilitating attack by a wide range of electrophiles under relatively mild conditions.
Studies on the analogous compound, 4-methoxybenzo[b]thiophene, show that electrophilic substitution reactions such as bromination, nitration, and Friedel-Crafts acetylation occur preferentially at the C7-position. rsc.org Given that the -N(CH₃)₂ group is an even stronger activating group than the -OCH₃ group, substitution on this compound is expected to proceed similarly, with a strong preference for the C7-position. If the C7-position is blocked, or under forcing conditions, substitution may occur at the C2-position of the thiophene ring. rsc.org
The general mechanism follows the classical two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma (σ) complex, which is the rate-determining step. nih.govresearchgate.net The subsequent loss of a proton restores the aromaticity of the ring system.
| Reaction | Reagent | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 7-Nitro-N,N-dimethylbenzo[b]thiophen-4-amine |
| Bromination | Br₂/FeBr₃ | 7-Bromo-N,N-dimethylbenzo[b]thiophen-4-amine |
| Sulfonation | Fuming H₂SO₄ | 4-(Dimethylamino)benzo[b]thiophene-7-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(4-(Dimethylamino)benzo[b]thiophen-7-yl)ethan-1-one |
Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring system is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov The this compound molecule contains a potent electron-donating group, which deactivates the aromatic system for SNAr reactions. Therefore, direct displacement of a hydride ion by a nucleophile is not a feasible pathway.
For a nucleophilic substitution to occur, a good leaving group (such as a halide) would need to be present on the ring. Even in such a case, the reaction would be significantly hindered by the electron-donating nature of the dimethylamino group. Consequently, this class of reactions is not a primary mode of transformation for this compound under standard conditions.
The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment of thiophenes and their benzo-fused derivatives with oxidizing agents can lead to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). researchgate.net These transformations alter the electronic properties and geometry of the thiophene ring. For example, oxidation of benzo[b]thiophene with reagents like hydrogen peroxide in acetic acid can yield benzo[b]thiophene-1,1-dioxide. researchgate.net A similar reaction is expected for this compound, which would yield the corresponding sulfone. The dimethylamino group itself can be sensitive to oxidation, potentially forming an N-oxide under specific conditions, although oxidation at the sulfur is generally more common for this heterocyclic system.
Reduction of the benzo[b]thiophene ring is also possible. Catalytic hydrogenation can lead to the saturation of the thiophene ring, yielding derivatives of 2,3-dihydrobenzo[b]thiophene (B1596441) or, under more forcing conditions, the fully saturated octahydrobenzo[b]thiophene. The specific product depends on the choice of catalyst, pressure, and temperature.
| Transformation | Reagent/Condition | Product |
|---|---|---|
| Oxidation | m-CPBA or H₂O₂ | This compound-1,1-dioxide |
| Reduction | H₂, Pd/C | N,N-Dimethyl-2,3-dihydrobenzo[b]thiophen-4-amine |
Photochemical Reactions and Photoinduced Processes
Tertiary amines and thiophene derivatives are known to participate in various photochemical reactions. For instance, styryl-thiophene amines have been shown to undergo preparative irradiation to yield naphthothiophene amines through intramolecular cyclization. nih.gov While this compound lacks the specific styryl moiety for this exact transformation, its structure suggests potential for other photoinduced processes.
Tertiary amines can undergo photooxidation or engage in photo-cycloadditions with suitable reaction partners. The presence of both the tertiary amine and the extended π-system of the benzo[b]thiophene could lead to the formation of excited states upon UV irradiation, which may then undergo unique cyclization or rearrangement reactions, particularly if other functional groups are introduced into the molecule. nih.gov
Catalytic Transformations Involving this compound as a Substrate or Ligand
The this compound molecule possesses features that make it a candidate for involvement in catalytic transformations, both as a substrate and as a ligand.
As a Substrate: Modern catalytic methods focus on C-H bond functionalization. The electron-rich nature of the aromatic rings in this compound makes its C-H bonds potential targets for activation and subsequent coupling reactions (e.g., with aryl halides or other partners) mediated by transition metal catalysts like palladium or rhodium.
As a Ligand: The presence of both a soft sulfur donor and a hard nitrogen donor allows the molecule to act as a potential bidentate or monodentate ligand for various transition metals. Coordination to a metal center could be a key step in catalytic cycles. For example, related aminobenzo[b]thiophenes can be synthesized via copper-catalyzed reactions, highlighting the interaction of this class of compounds with transition metals. nih.govresearchgate.net
Investigation of Reaction Intermediates and Transition States through Computational and Experimental Approaches
Understanding the precise mechanisms of the reactions involving this compound requires a combination of experimental and computational methods.
Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways. nih.gov For electrophilic aromatic substitution, DFT calculations can model the structure and stability of the σ-complex intermediate and the associated transition states, helping to predict the observed regioselectivity. nih.gov Similarly, for potential nucleophilic substitution or catalytic reactions, computational studies can elucidate the energetics of different mechanistic possibilities, map potential energy surfaces, and identify the lowest-energy pathways. nih.gov
Experimental Approaches: Spectroscopic techniques are crucial for detecting and characterizing transient species. For example, low-temperature NMR spectroscopy can be used to observe reaction intermediates that are unstable at room temperature, such as certain adducts or complexes. researchgate.net Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), provide essential data for validating proposed mechanisms. For instance, determining the reaction order can help differentiate between different mechanistic pathways in catalytic or substitution reactions. researchgate.net
Exploration of Advanced Applications and Functional Materials Academic Focus
Development as Probes for Chemical and Spectroscopic Processes
Currently, there is no specific information available in the scientific literature detailing the development and application of N,N-Dimethylbenzo[b]thiophen-4-amine as a chemical or spectroscopic probe. The design of such probes often relies on the strategic incorporation of fluorophores and recognition moieties. While the benzothiophene (B83047) core is known to be a component of some fluorescent molecules, the specific photophysical properties of this compound, such as its quantum yield and sensitivity to environmental changes, have not been characterized. Further research would be necessary to explore its potential in this area.
Role in Supramolecular Chemistry and Self-Assembly
The role of this compound in supramolecular chemistry and self-assembly is another area that remains unexplored in published research. Supramolecular chemistry investigates the non-covalent interactions between molecules, leading to the formation of organized structures. While other substituted benzothiophene derivatives have been shown to form liquid crystals and other self-assembling materials, there are no available studies on the crystal engineering or self-assembly behavior of this compound. The presence of the dimethylamino group and the thiophene (B33073) ring could potentially lead to interesting intermolecular interactions, but this has yet to be experimentally verified.
Advanced Materials Science Applications
The application of benzothiophene derivatives in advanced materials science, particularly in organic electronics, is a field of active research. However, specific data for this compound is not available.
Components in Organic Electronic Devices (e.g., Wide Bandgap Materials, Charge Transport)
While the benzothiophene scaffold is a key component in many high-performance organic semiconductors due to its rigid, planar structure and good charge-carrying capabilities, there is no published data on the performance of this compound in organic electronic devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Key parameters such as charge carrier mobility, energy levels (HOMO/LUMO), and device efficiency have not been reported for this specific compound.
Chromophores and Fluorophores for Advanced Optical Applications
The photophysical properties of this compound, which would determine its suitability as a chromophore or fluorophore, are not documented in the literature. Essential data, including absorption and emission spectra, molar absorptivity, and fluorescence quantum yield, are required to assess its potential for advanced optical applications. Although the combination of an electron-donating dimethylamino group and the benzothiophene core suggests potential for interesting photophysical behavior, experimental data is lacking.
Catalytic Applications and Organocatalysis (e.g., as DMAP-like catalysts)
There is no evidence in the scientific literature to suggest that this compound has been investigated or used as a catalyst, either in organocatalysis or as a ligand in metal-catalyzed reactions. The structural similarity to 4-(dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst, might suggest a potential for similar catalytic activity. However, the electronic properties of the benzothiophene ring system are different from the pyridine (B92270) ring in DMAP, and any catalytic potential would need to be experimentally demonstrated.
Mechanistic Studies of Biological Interactions Strictly Non Clinical
Molecular Docking and Binding Affinity Predictions with Specific Protein Targets
Molecular docking studies are instrumental in predicting the binding orientation and affinity of a small molecule to a protein target. For derivatives of the benzo[b]thiophene scaffold, to which N,N-Dimethylbenzo[b]thiophen-4-amine belongs, molecular docking has been employed to elucidate potential mechanisms of action.
Research on related benzo[b]thiophene structures has shown potential interactions with various protein targets. For instance, derivatives have been docked against the colchicine (B1669291) binding site of tubulin, revealing good binding affinities. nih.govresearchgate.net Molecular docking studies have also been conducted on benzo[b]thiophen-3-ol derivatives as potential inhibitors of human monoamine oxidase (hMAO), underscoring the potential binding site interactions suitable for MAO inhibition. researchgate.net Furthermore, benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been investigated for their interaction with the active site of cyclooxygenase-2 (COX-2). nih.gov
While specific molecular docking data for this compound is not extensively detailed in the reviewed literature, the docking studies of its analogs suggest that the benzo[b]thiophene core can serve as a scaffold for molecules targeting a range of proteins. The N,N-dimethylamino group at the 4-position would be expected to influence the binding profile, potentially engaging in specific hydrogen bonding or electrostatic interactions within a protein's active site.
Table 1: Predicted Binding Affinities of Representative Benzo[b]thiophene Derivatives with Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Thiazole-Thiophene Scaffolds | BCL-2 family protein (2W3L) | -5.436 to -6.161 |
| 1,3,4-Thiadiazol Amines | 3VB8 | -6.9 to -7.7 |
Note: The data presented is for derivatives and not this compound itself. The binding affinities are indicative of the potential for this class of compounds to interact with biological targets. mdpi.comderpharmachemica.com
Structure-Activity Relationship (SAR) Studies on a Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the benzo[b]thiophene class of compounds, SAR studies have provided insights into the effects of various substituents on their potential as kinase inhibitors and anticancer agents.
For N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, modifications on the aryl ring have been shown to significantly impact their inhibitory potency against a panel of Ser/Thr kinases. researchgate.net For example, the nature and position of substituents on a phenyl ring attached to the pyrimidine (B1678525) core can modulate the binding affinity and selectivity for different kinases. researchgate.net
In the context of this compound, the key structural features are the benzo[b]thiophene core and the N,N-dimethylamino group. The planarity of the benzo[b]thiophene ring may contribute to effective binding with receptors, a feature noted in other thiophene-based drugs. nih.gov The dimethylamino group is a strong electron-donating group, which can influence the electronic properties of the aromatic system and its ability to form hydrogen bonds or participate in electrostatic interactions. SAR studies on related aromatic amines have shown that the nature of the N-substituents is critical for biological activity.
Biochemical Probe Design and Mechanistic Inquiry in in vitro Biological Systems
Biochemical probes are essential tools for elucidating biological pathways and mechanisms of enzyme inhibition. The benzo[b]thiophene scaffold has been incorporated into molecules designed for such purposes. For instance, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has been developed as a fluorescent probe for the detection of phosgene, demonstrating the utility of the benzodithiophene core in sensing applications. mdpi.com
While there is no specific mention in the reviewed literature of this compound being used as a biochemical probe, its structural features suggest potential applicability. The benzo[b]thiophene core could serve as a fluorescent scaffold, and the dimethylamino group could be involved in specific interactions with a target biomolecule.
Computational Predictions of ADME-related Chemical Space Parameters
Computational tools are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. nih.gov These predictions help in assessing the "druglikeness" and potential bioavailability of a molecule.
For derivatives of tetrahydrobenzo[b]thiophene, computational ADME analyses have been performed to evaluate their drug-likeness and oral bioavailability characteristics. nih.govresearchgate.net These studies often involve the calculation of various molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors, which are assessed against criteria like Lipinski's rule of five. nih.gov
Table 2: Predicted ADME-related Parameters for a Representative Tetrahydrobenzo[b]thiophene Derivative
| Parameter | Predicted Value/Status | Reference |
| Lipinski's Rule of Five | No violations | nih.gov |
| Gastrointestinal (GI) Absorption | High | nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Yes | nih.gov |
| P-glycoprotein (P-gp) Substrate | No | nih.gov |
| Oral Bioavailability | 0.55 | nih.gov |
Note: This data is for a related tetrahydrobenzo[b]thiophene derivative and is intended to be illustrative of the types of computational predictions made for this class of compounds.
Future Directions and Emerging Research Avenues for N,n Dimethylbenzo B Thiophen 4 Amine
Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues
The synthesis of complex analogues of N,N-Dimethylbenzo[b]thiophen-4-amine is pivotal for exploring its full potential. Future research will likely focus on the development of novel and sustainable synthetic methodologies that offer high efficiency, selectivity, and functional group tolerance. Current strategies for the synthesis of benzo[b]thiophenes often involve transition-metal-catalyzed reactions. researchgate.net
One promising avenue is the use of one-pot, multi-component reactions, which can significantly reduce the number of synthetic steps, purification requirements, and waste generation. For instance, copper-catalyzed S-arylation/annulation reactions have been employed for the one-pot synthesis of functionalized benzo[b]thiophenes. Furthermore, palladium-catalyzed C-H arylation of heteroarenes presents a powerful tool for the direct introduction of aryl groups onto the benzo[b]thiophene core, enabling the synthesis of diverse derivatives.
Sustainable approaches are also gaining prominence. This includes the use of readily available and less toxic reagents, such as elemental sulfur or potassium sulfide (B99878), as the sulfur source. Metal-free synthetic methodologies are also being explored to minimize metal contamination in the final products, which is particularly crucial for pharmaceutical applications. The development of these advanced synthetic methods will be instrumental in creating libraries of complex this compound analogues for screening in various applications.
| Synthetic Strategy | Catalyst/Reagent | Key Advantages |
| One-pot S-arylation/annulation | Copper | High efficiency, reduced steps |
| C-H Arylation | Palladium | Direct functionalization, diversity |
| Use of elemental sulfur/potassium sulfide | - | Readily available, less toxic sulfur source |
| Metal-free synthesis | - | Avoids metal contamination |
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Dynamics
To optimize the synthesis of this compound and its analogues, a detailed understanding of the reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are poised to play a crucial role in this endeavor.
FlowNMR spectroscopy is a powerful technique for non-invasive, real-time reaction monitoring. researchgate.net By integrating a flow tube into a standard NMR spectrometer, it is possible to continuously monitor the concentrations of reactants, intermediates, and products under actual reaction conditions. This provides invaluable kinetic data that can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading.
Operando spectroscopy, which combines spectroscopic measurements with simultaneous assessment of catalytic activity, is another key emerging area. oceannanotech.com Techniques such as operando Raman, UV-Vis, and ATR-IR spectroscopy can provide insights into the structure of the catalyst and reacting species during the reaction. This information is critical for understanding the reaction mechanism at a molecular level and for designing more efficient catalytic systems for the synthesis of benzo[b]thiophene derivatives.
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| FlowNMR | Real-time concentrations of species | Kinetic analysis and optimization |
| Operando Raman/UV-Vis/ATR-IR | Catalyst structure, reacting species | Mechanistic elucidation, catalyst design |
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of molecular design and discovery. These computational tools can be leveraged to accelerate the design of this compound analogues with tailored properties.
By training ML models on large datasets of molecules with known properties, it is possible to develop predictive models for various electronic and functional characteristics. nih.govaau.dk For instance, generative deep learning models can be trained to design novel molecules with specific target properties, such as desired absorption and emission spectra. researchgate.net This approach can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity, can also be developed using machine learning. nih.gov These models can be used to predict the potential biological activity of new this compound derivatives, guiding the synthetic efforts towards compounds with a higher probability of success. The integration of AI and ML into the design process will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.
| AI/ML Application | Purpose | Potential Impact |
| Generative Deep Learning | Design of novel molecules with target properties | Accelerated discovery of functional materials |
| Predictive Property Models | Prediction of electronic and functional properties | Efficient screening of virtual compound libraries |
| QSAR Modeling | Prediction of biological activity | Focused synthesis of potentially active compounds |
Exploration of this compound in Emerging Fields (e.g., Quantum Computing, Advanced Biosensing Probes)
The unique electronic properties of the benzo[b]thiophene core, combined with the electron-donating nature of the N,N-dimethylamino group, make this compound a promising candidate for exploration in several emerging high-technology fields.
Quantum Computing: While direct applications are still speculative, the structural motifs present in this compound are relevant to materials used in molecular electronics and quantum dots, which are foundational to certain quantum computing architectures. Aromatic amines can be used as capping ligands in the synthesis of quantum dots, influencing their electronic and optical properties. oceannanotech.comresearchgate.net Thiophene (B33073) derivatives, due to their conjugated π-systems, are also being investigated as molecular wires, which are essential components for connecting molecular-scale electronic devices. nih.govwikipedia.org The ability to tune the electronic properties of this compound through chemical modification could make its derivatives interesting candidates for these applications.
Advanced Biosensing Probes: Thiophene-based compounds have shown significant promise as fluorescent probes for biological imaging and sensing. nih.govmdpi.com The benzo[b]thiophene scaffold, in particular, has been incorporated into fluorescent chemosensors for the detection of metal ions and other analytes. nih.govrsc.org The N,N-dimethylamino group can act as an electron donor in a push-pull chromophore system, which can lead to environmentally sensitive fluorescence, making such molecules suitable for probing cellular microenvironments. The development of this compound-based fluorescent probes could enable the sensitive and selective detection of various biomolecules and ions, with applications in medical diagnostics and cell biology research.
| Emerging Field | Potential Role of this compound Analogues | Key Structural Features |
| Quantum Computing | Components of molecular wires and quantum dots | Conjugated π-system, aromatic amine group |
| Advanced Biosensing | Fluorescent probes for biomolecule and ion detection | Push-pull chromophore, environmentally sensitive fluorescence |
Rational Design of Next-Generation Functional Molecules with Tailored Properties
The rational design of next-generation functional molecules based on the this compound scaffold will be a key driver of future research. This approach involves a deep understanding of structure-property relationships to create molecules with precisely tailored characteristics for specific applications.
In the realm of medicinal chemistry, the benzo[b]thiophene core is a well-established pharmacophore. nih.gov By strategically modifying the substituents on the aromatic ring and the amine group of this compound, it is possible to modulate its interaction with biological targets. For example, derivatives of benzo[b]thiophene have been designed as potent inhibitors of various enzymes. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to guide the design of new analogues with enhanced potency and selectivity. rsc.org
In materials science, the electronic and optical properties of this compound can be fine-tuned for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the charge transport and light-emitting properties of the material. The rational design of such molecules will be crucial for the development of next-generation electronic devices with improved performance and stability.
| Application Area | Design Strategy | Desired Outcome |
| Medicinal Chemistry | Substituent modification based on SAR and computational modeling | Enhanced biological activity and selectivity |
| Materials Science | Functional group introduction to tune HOMO/LUMO levels | Optimized performance in organic electronic devices |
Q & A
Q. What are the established laboratory synthesis protocols for N,N-Dimethylbenzo[b]thiophen-4-amine?
To synthesize this compound, multi-component reactions under reflux conditions are commonly employed. Key steps include:
- Amine alkylation : Reacting benzo[b]thiophen-4-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .
- Yield optimization : Adjusting stoichiometry and reaction time (typically 12-24 hours) to maximize efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
A comprehensive characterization requires:
| Technique | Key Parameters | Purpose | Reference |
|---|---|---|---|
| 1H NMR | δ 2.3 (s, 6H, N(CH₃)₂), δ 7.1–7.8 (m, aromatic H) | Confirm dimethylamino and aromatic protons | |
| 13C NMR | δ 40.5 (N(CH₃)₂), 115–140 (aromatic carbons) | Verify substitution pattern | |
| IR | ~1600 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-N) | Functional group validation | |
| Mass Spec | Molecular ion peak at calculated MW (e.g., m/z 191) | Confirm molecular weight |
Q. What safety measures are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies .
Advanced Research Questions
Q. How can researchers address inconsistencies in NMR data during synthesis?
- Replicate experiments : Ensure reaction conditions (temperature, solvent purity) are consistent .
- Cross-reference literature : Compare observed shifts with published data for analogous benzo[b]thiophene derivatives .
- Complementary techniques : Use X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Catalyst screening : Test Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the thiophene ring .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Design of Experiments (DoE) : Systematically vary temperature, pressure, and reagent ratios to identify optimal conditions .
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution?
- DFT calculations : Model electron density maps to identify reactive sites (e.g., C-3 position on the thiophene ring) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
Data Contradiction Analysis
Q. How should discrepancies between experimental and theoretical melting points be resolved?
- Purity assessment : Re-crystallize the compound and re-measure melting points using a calibrated apparatus .
- Literature comparison : Check for polymorphic forms or hydrate formation in similar amines .
Key Notes
- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
